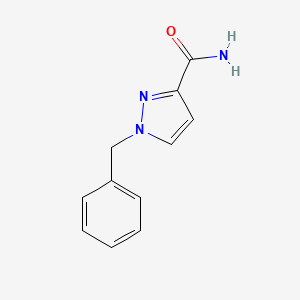

1-Benzylpyrazole-3-carboxamide

Übersicht

Beschreibung

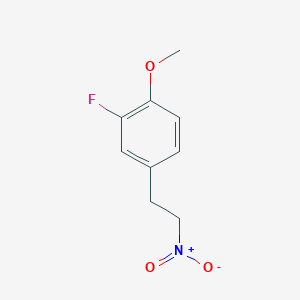

1-Benzylpyrazole-3-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C11H11N3O It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzylpyrazole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of benzylhydrazine with ethyl acetoacetate to form 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, which is then converted to this compound through hydrolysis and subsequent amidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Benzylpyrazol-3-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu den entsprechenden Pyrazolcarbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Aminderivate umwandeln.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Pyrazolring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Säurechloride werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Pyrazolcarbonsäuren.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Pyrazolderivate.

Wissenschaftliche Forschungsanwendungen

1-Benzylpyrazol-3-carboxamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Es wird in der Untersuchung der Enzyminhibition und Proteininteraktionen verwendet.

Medizin: Diese Verbindung hat potenzielle therapeutische Anwendungen, einschließlich antifungizider und Antikrebsaktivitäten.

Industrie: Es wird bei der Entwicklung neuer Materialien und Agrochemikalien eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 1-Benzylpyrazol-3-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Zentren bindet. Molekular-Docking-Studien haben gezeigt, dass diese Verbindung effektiv mit wichtigen Aminosäureresten innerhalb des aktiven Zentrums von Enzymen wie Succinatdehydrogenase (SDH) interagiert, was zu einer Hemmung ihrer Aktivität führt .

Ähnliche Verbindungen:

- 1-Benzylpyrazol-4-carboxamid

- 1-Benzylpyrazol-5-carboxamid

- 1-Phenylpyrazol-3-carboxamid

Vergleich: 1-Benzylpyrazol-3-carboxamid ist aufgrund seines spezifischen Substitutionsschemas am Pyrazolring einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu anderen ähnlichen Verbindungen kann es unterschiedliche Bindungsaffinitäten und Selektivitäten gegenüber molekularen Zielstrukturen aufweisen, was es zu einer wertvollen Verbindung für die gezielte Forschung und Entwicklung macht .

Wirkmechanismus

The mechanism of action of 1-benzylpyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Molecular docking studies have shown that this compound effectively interacts with crucial amino acid residues within the active site of enzymes such as succinate dehydrogenase (SDH), leading to the inhibition of their activity .

Vergleich Mit ähnlichen Verbindungen

- 1-Benzylpyrazole-4-carboxamide

- 1-Benzylpyrazole-5-carboxamide

- 1-Phenylpyrazole-3-carboxamide

Comparison: 1-Benzylpyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and development .

Eigenschaften

IUPAC Name |

1-benzylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11(15)10-6-7-14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHESSDMVCWYZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258305 | |

| Record name | 1H-Pyrazole-3-carboxamide, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-78-1 | |

| Record name | 1H-Pyrazole-3-carboxamide, 1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxamide, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)

![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)

![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)